

An In-Depth Technical Guide to 5-Chloro-2-nitroanisole

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Compound of Interest

Compound Name: 5-Chloro-2-nitroanisole

Cat. No.: B032773

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety information for **5-Chloro-2-nitroanisole**, a key chemical intermediate in various industrial and research applications.

Molecular Structure and Properties

5-Chloro-2-nitroanisole is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and a methoxy group. Its chemical structure and fundamental properties are pivotal to its reactivity and applications in organic synthesis.

Molecular Identity and Structure

The molecular structure of **5-Chloro-2-nitroanisole** is depicted below. The arrangement of the electron-withdrawing nitro and chloro groups, alongside the electron-donating methoxy group, dictates its chemical behavior, particularly in nucleophilic aromatic substitution reactions.

Caption: 2D structure of **5-Chloro-2-nitroanisole**.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic identifiers for **5-Chloro-2-nitroanisole** are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value
Molecular Formula	C ₇ H ₆ CINO ₃
Molecular Weight	187.58 g/mol
CAS Number	6627-53-8
InChI Key	ABEUJUYEUCCZQF-UHFFFAOYSA-N
SMILES String	COc1cc(Cl)ccc1--INVALID-LINK--=O

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical Form	Powder / Solid	[1][2]
Melting Point	70-72 °C (lit.)	[1][2][3]
Boiling Point	289.1 ± 20.0 °C (Predicted)	[3]
Solubility	Soluble in Chloroform, Ethyl Acetate	[3]

Table 3: Spectroscopic Data

Data Type	Availability / Key Features	Reference
¹ H NMR	Spectrum available	[4]
IR	Spectrum available	[4]
Mass Spec	Spectrum available	[4]

Experimental Protocols

The synthesis of **5-Chloro-2-nitroanisole** is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the methylation

of the corresponding phenol, 4-chloro-2-nitrophenol.

Synthesis of 5-Chloro-2-nitroanisole via Williamson Ether Synthesis

This protocol is based on an analogous, well-documented procedure for the methylation of a substituted nitrophenol.[\[5\]](#)

Objective: To synthesize **5-Chloro-2-nitroanisole** by methylation of 4-chloro-2-nitrophenol using dimethyl sulfate.

Materials:

- 4-chloro-2-nitrophenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

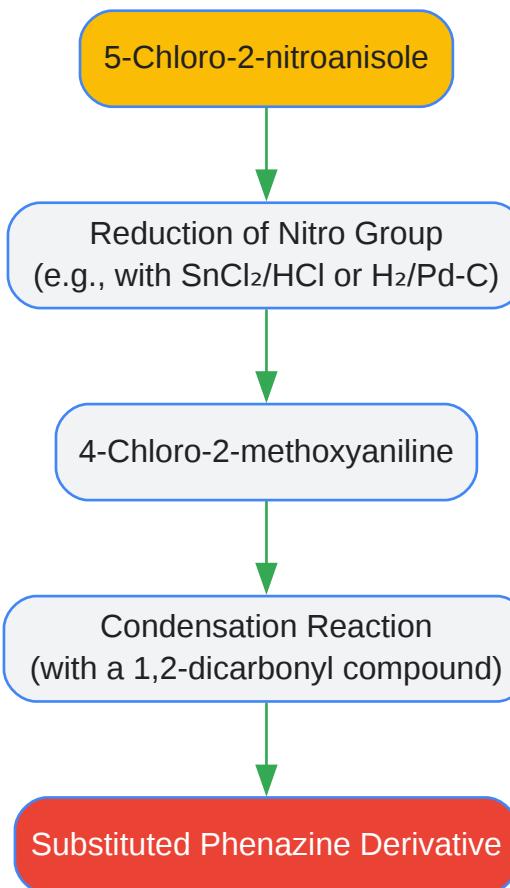
Procedure:

- Salt Formation: Dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in an aqueous solution containing 1.5 equivalents of NaOH. This deprotonates the phenol to form the more nucleophilic sodium phenoxide salt.
- Reaction Setup: Transfer the resulting sodium salt solution to a reaction vessel. Add 0.05 equivalents of tetrabutylammonium bromide and 10 volumes of dichloromethane. Cool the biphasic mixture to 10 °C with stirring.

- **Methylation:** Add 1.2 equivalents of dimethyl sulfate dropwise to the cooled mixture.
- **Reaction:** Allow the reaction mixture to warm to 25 °C and stir for 10-12 hours.
- **Work-up:** After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane to recover any residual product.
- **Purification:** Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
- **Isolation:** Remove the solvent by distillation under vacuum to yield the crude product. Further purification can be achieved by column chromatography.

Applications in Synthesis Workflows

5-Chloro-2-nitroanisole is a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds like phenazines, which are of interest in materials science and medicinal chemistry. A generalized workflow illustrating its potential use is provided below.



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Caption: Synthesis of phenazines from **5-Chloro-2-nitroanisole**.

The workflow begins with the reduction of the nitro group on the **5-Chloro-2-nitroanisole** molecule to an amine, yielding 4-Chloro-2-methoxyaniline. This intermediate can then undergo a condensation reaction with a 1,2-dicarbonyl compound to form a substituted phenazine ring structure. This pathway highlights the utility of **5-Chloro-2-nitroanisole** as a precursor to complex heterocyclic systems.

Safety and Handling

Proper handling of **5-Chloro-2-nitroanisole** is essential due to its potential hazards.

Table 4: Hazard Information and Safety Precautions

Category	Information	Reference
Hazard Classifications	Acute Toxicity 4 (Oral), Carcinogenicity 1B (Inhalation)	[1] [6]
Hazard Statements	H302 (Harmful if swallowed), H350i (May cause cancer by inhalation)	[1] [6]
Precautionary Statements	P202: Do not handle until all safety precautions have been read and understood.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P308 + P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.	[1] [6]
Storage	Store in a tightly closed container in a cool, dry, well- ventilated area away from incompatible substances.	[7]
Personal Protective Equipment (PPE)	Dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves are recommended.	[1] [6]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Chloro-2-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032773#5-chloro-2-nitroanisole-molecular-structure-and-weight>

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